molecular formula C12H17NO4 B14447999 4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1) CAS No. 78245-91-7

4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)

Cat. No.: B14447999
CAS No.: 78245-91-7
M. Wt: 239.27 g/mol
InChI Key: ZAVRECRFIBABFI-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;2-prop-2-enoxyethanol is a compound that combines the properties of 4-aminobenzoic acid and 2-prop-2-enoxyethanolIt is a white solid that is slightly soluble in water and is commonly used in the synthesis of folate by bacteria, plants, and fungi . 2-prop-2-enoxyethanol is an ether compound that is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . The synthesis of 2-prop-2-enoxyethanol typically involves the reaction of propylene oxide with ethanol under basic conditions.

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid. This process involves the use of reducing agents such as iron and hydrochloric acid. The production of 2-prop-2-enoxyethanol involves the use of propylene oxide and ethanol in the presence of a catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Common reducing agents include iron and hydrochloric acid.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: 4-nitrobenzoic acid.

    Reduction: Aniline derivatives.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

4-Aminobenzoic acid;2-prop-2-enoxyethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-aminobenzoic acid involves its role as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . The molecular targets and pathways involved include the tetrahydrofolate synthesis pathway.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.

    Aniline: A reduced form of 4-aminobenzoic acid.

    Benzoic acid: A simpler aromatic carboxylic acid.

Uniqueness

4-Aminobenzoic acid is unique due to its dual functional groups (amino and carboxyl) attached to the benzene ring in the para position. This unique structure allows it to participate in a variety of chemical reactions and makes it an important intermediate in the synthesis of folate .

Properties

CAS No.

78245-91-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

4-aminobenzoic acid;2-prop-2-enoxyethanol

InChI

InChI=1S/C7H7NO2.C5H10O2/c8-6-3-1-5(2-4-6)7(9)10;1-2-4-7-5-3-6/h1-4H,8H2,(H,9,10);2,6H,1,3-5H2

InChI Key

ZAVRECRFIBABFI-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCO.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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